N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide
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Overview
Description
N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide is a compound belonging to the class of quinoline derivatives, specifically pyrazoloquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide typically involves the condensation of 2-chloroquinoline derivatives with phenylhydrazine, followed by N-alkylation in the presence of sodium carbonate . The reaction is carried out in a solvent medium such as tetrahydrofuran to achieve good yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Phenylhydrazine in the presence of sodium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 1,3-dimethyl-N-(4-propionylphenyl)-1H-pyrazolo[3,4-b]quinolin-4-amine
- N-(4-acetylphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine
Uniqueness
N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide is unique due to its specific substitution pattern and the presence of both pyrazole and quinoline moieties. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O/c1-3-11-25-20-17(13-16-12-14(2)9-10-18(16)22-20)19(24-25)23-21(26)15-7-5-4-6-8-15/h4-10,12-13H,3,11H2,1-2H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIMDGBLBDNCDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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